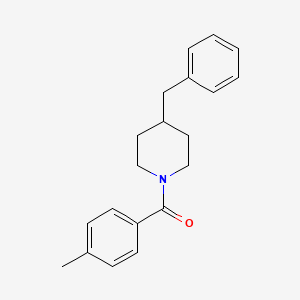
1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide, also known as SR-9009, is a synthetic compound that has gained attention for its potential use in scientific research. It belongs to a class of compounds called Rev-Erb agonists, which have been shown to regulate the circadian rhythm and metabolism.
Wirkmechanismus
1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide works by binding to the Rev-Erb receptor, which is involved in regulating the circadian rhythm and metabolism. By activating this receptor, 1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide can increase the activity of mitochondria, which are responsible for producing energy in cells. This leads to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It can increase the expression of genes involved in energy metabolism, such as PGC-1α and UCP-1. It can also increase the activity of enzymes involved in fatty acid oxidation, such as CPT-1 and ACOX1. Additionally, it can increase the number of mitochondria in muscle cells, which can improve energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide in lab experiments is that it can improve metabolic function in animal models, which can be useful for studying metabolic disorders. However, one limitation is that it has not yet been studied extensively in humans, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of future directions for research on 1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its effects on the circadian rhythm and metabolism make it a promising candidate for studying the link between sleep and metabolic disorders. Further research is needed to fully understand the potential applications of 1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide in scientific research.
Synthesemethoden
1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide can be synthesized using a multistep reaction process. The first step involves the condensation of 1-naphthylamine with 3-methylbutyric acid to form the corresponding amide. This amide is then reacted with 3-methyl-1H-indole-5-carboxylic acid to form 1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
1,2,3-trimethyl-N-1-naphthyl-1H-indole-5-carboxamide has been studied for its potential use in treating metabolic disorders such as obesity and diabetes. It has been shown to improve glucose tolerance and increase energy expenditure in animal models. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1,2,3-trimethyl-N-naphthalen-1-ylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-14-15(2)24(3)21-12-11-17(13-19(14)21)22(25)23-20-10-6-8-16-7-4-5-9-18(16)20/h4-13H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRGSGWTGXQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate](/img/structure/B6069369.png)
![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)


![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)
![2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)

![2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6069458.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)
![3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)